Molecular Weight and Lipophilicity Shift Relative to NH Analog
The N-methyl substitution on 1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one increases the molecular weight by 14.02 Da compared to the NH parent (4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one, CAS 313663-81-9) and eliminates one hydrogen-bond donor. This change is predicted to increase calculated logP by approximately 0.5–0.8 units based on fragment-based contributions . The absence of an N–H donor eliminates a potential site for metabolic N-glucuronidation or N-oxidation, a property that is relevant when the scaffold is used as a fragment for further derivatization [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 135.16 g/mol; HBD count = 0 |
| Comparator Or Baseline | 4,6-Dihydrocyclopenta[b]pyrrol-5(1H)-one (CAS 313663-81-9): MW = 121.14 g/mol; HBD count = 1 |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔHBD = –1 |
| Conditions | Calculated from molecular formula; HBD based on standard SMILES interpretation . |
Why This Matters
For procurement decisions, the N-methyl compound is favored over the NH analog when the target application requires a non-donor pyrrole nitrogen to avoid metabolic conjugation or to increase membrane permeability.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 (Class-level principles for N-methylation effects). View Source
